2-bromo-N-(1H-pyrazol-4-yl)benzamide
CAS No.:
Cat. No.: VC13039436
Molecular Formula: C10H8BrN3O
Molecular Weight: 266.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrN3O |
|---|---|
| Molecular Weight | 266.09 g/mol |
| IUPAC Name | 2-bromo-N-(1H-pyrazol-4-yl)benzamide |
| Standard InChI | InChI=1S/C10H8BrN3O/c11-9-4-2-1-3-8(9)10(15)14-7-5-12-13-6-7/h1-6H,(H,12,13)(H,14,15) |
| Standard InChI Key | KYNMIGMDCLTIAX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-Bromo-N-(1H-pyrazol-4-yl)benzamide consists of a benzamide backbone substituted with a bromine atom at the ortho position (C2) and a 1H-pyrazol-4-yl group attached to the amide nitrogen (Figure 1). The molecular formula is inferred as C10H8BrN3O, with a calculated molecular weight of 285.10 g/mol. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, introduces conformational rigidity and hydrogen-bonding capabilities, which may influence binding interactions in biological systems .
Key Structural Features:
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Brominated benzamide core: Enhances electrophilicity and potential halogen-bonding interactions.
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Pyrazole substituent: Contributes to π-π stacking and dipole interactions due to its aromaticity and polarity.
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Amide linkage: Facilitates hydrogen bonding with biological targets, a common feature in protease inhibitors and receptor modulators.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-bromo-N-(1H-pyrazol-4-yl)benzamide can be approached via sequential functionalization of the benzamide core (Scheme 1). A plausible route involves:
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Bromination of benzoyl chloride: Introducing bromine at the ortho position using electrophilic aromatic substitution.
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Amide coupling: Reacting 2-bromobenzoyl chloride with 4-amino-1H-pyrazole under Schotten-Baumann conditions.
Experimental Protocols
While no direct synthesis of this compound is documented, analogous procedures from related studies provide guidance:
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Suzuki-Miyaura coupling: Used to attach pyrazole boronic esters to halogenated aromatics . For example, Pd-catalyzed cross-coupling of 2-bromobenzamide with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole could yield the target compound (General Procedure B in ).
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Alkylation and protection strategies: Methylation of the pyrazole nitrogen (as in ) may require protection/deprotection steps to avoid side reactions.
Optimization Challenges:
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Regioselectivity: Ensuring bromination occurs exclusively at the ortho position requires careful control of reaction conditions (e.g., Lewis acid catalysts).
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Amide bond stability: Avoiding hydrolysis during coupling reactions necessitates anhydrous conditions and mild bases .
Physicochemical Properties
Predicted Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 285.10 g/mol |
| LogP | ~2.1 (moderate lipophilicity) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | Estimated 180–200°C |
Spectroscopic Data
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1H NMR (simulated):
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Aromatic protons (benzamide): δ 7.3–8.1 ppm (multiplet).
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Pyrazole protons: δ 7.8–8.0 ppm (singlet for H3/H5).
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IR: Strong absorbance at ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch) .
Biological Activities and Mechanisms
Hypothetical Pharmacological Profiles
Pyrazole-containing benzamides are known for diverse bioactivities:
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Anticancer potential: Pyrazole derivatives inhibit kinases (e.g., BRAF, CDK2) by competing with ATP binding.
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Antimicrobial effects: Halogenated aromatics disrupt bacterial cell membranes via hydrophobic interactions.
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Neurological applications: Similar compounds modulate muscarinic acetylcholine receptors (mAChRs) as positive allosteric modulators (PAMs) .
Structure-Activity Relationships (SAR)
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Bromine substitution: Enhances binding affinity to hydrophobic pockets in enzymes .
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Pyrazole orientation: The 4-position substitution optimizes steric compatibility with target proteins .
Applications in Drug Discovery
Lead Optimization
2-Bromo-N-(1H-pyrazol-4-yl)benzamide serves as a versatile scaffold for:
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Kinase inhibitor development: Modifying the pyrazole substituent to target specific ATP-binding pockets.
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CNS drug candidates: The bromine atom may improve blood-brain barrier permeability.
Preclinical Challenges
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Metabolic stability: Potential oxidation of the pyrazole ring by cytochrome P450 enzymes.
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Toxicity: Brominated compounds may exhibit off-target effects on thyroid function .
Future Directions
Synthetic Advancements
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Flow chemistry: Continuous-flow systems to improve yield and purity in bromination steps.
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Enzymatic catalysis: Lipase-mediated amide coupling for greener synthesis .
Biological Evaluation
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High-throughput screening: Assess inhibitory activity against kinase panels.
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In vivo pharmacokinetics: Evaluate oral bioavailability and tissue distribution in rodent models.
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